molecular formula C18H29N3O B7922540 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7922540
M. Wt: 303.4 g/mol
InChI Key: MSNTYAIUUBUPOR-DJNXLDHESA-N
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Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from 4-hydroxyproline. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the amide bond through a coupling reaction between the amine and the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNTYAIUUBUPOR-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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